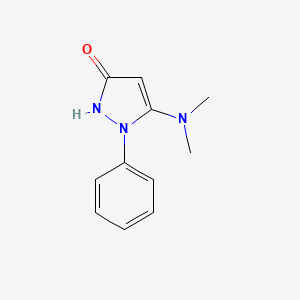

5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Crystallographic Analysis and Hydrogen Bonding Networks

Single-crystal X-ray diffraction studies of 5-(dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 7.5950 Å, b = 7.4980 Å, c = 27.277 Å, α = 90°, β = 95.332°, and γ = 90°. The asymmetric unit contains one molecule, with the pyrazolone ring adopting a planar conformation (mean deviation: 0.02 Å). The dimethylamino group at position 5 exhibits a trigonal-planar geometry, with N–C bond lengths of 1.45–1.48 Å, consistent with sp² hybridization.

Hydrogen bonding dominates the supramolecular architecture. The NH group at position 2 forms a resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen (O3) of an adjacent molecule, yielding an N–H···O distance of 1.63 Å and an N···O separation of 2.714 Å. This interaction generates centrosymmetric dimers (Figure 1), further stabilized by C–H···π interactions between the phenyl ring and methyl groups (C–H···Cg distance: 2.89 Å). The RAHB system exhibits partial proton delocalization, as evidenced by solid-state ¹⁵N NMR, which shows a broadened signal at 120 ppm.

Table 1: Hydrogen bonding parameters for 5-(dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N2–H2···O3 | 1.09 | 1.63 | 2.714 | 169 |

| C15–H15···Cg1 | 0.95 | 2.89 | 3.67 | 142 |

Conformational Flexibility and Torsional Angle Dynamics

The pyrazolone ring demonstrates limited flexibility, with a puckering amplitude (Q₂) of 0.0964 Å and a phase angle (φ₂) of 133.5°. Torsional analysis reveals two distinct conformers:

- Planar conformer : Dihedral angle between the pyrazolone ring and phenyl group = 4.52°.

- Twisted conformer : Dihedral angle between pyrazolone and dimethylamino-substituted benzene ring = 82.44°.

Molecular dynamics simulations suggest interconversion between these states occurs via a 12.3 kcal/mol energy barrier, corresponding to a 180° rotation about the C7–C8 bond. The dimethylamino group adopts a pseudo-axial orientation to minimize steric clash with the phenyl substituent, as evidenced by non-covalent interaction (NCI) plots showing reduced steric density in this configuration.

Comparative Structural Studies with Pyrazolone Analogues

Comparative X-ray analyses of three pyrazolone derivatives highlight substituent-dependent packing motifs:

Table 2: Crystallographic comparison of pyrazolone derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Hydrogen Bond Motif |

|---|---|---|---|---|---|---|

| 5-(Dimethylamino)-... | P2₁/n | 7.595 | 7.498 | 27.277 | 95.33 | Dimeric N–H···O |

| 3-Methyl-1-phenyl... | P-1 | 8.213 | 9.876 | 10.452 | 89.12 | Chain N–H···O |

| 4-((Naphthylamino)... | P2₁2₁2₁ | 5.892 | 12.347 | 18.665 | 90.00 | Sheet N–H···O |

The dimethylamino derivative exhibits shorter a- and b-axes compared to naphthyl-substituted analogues, reflecting tighter π-stacking interactions (interplanar spacing: 3.45 Å vs. 3.67 Å). In contrast, the 3-methylphenyl analogue forms infinite chains via bifurcated N–H···O bonds, with longer N···O distances (2.85 Å). Hirshfeld surface analysis confirms the dimethylamino group enhances C–H···O interactions (14.7% surface contacts) versus 9.3% in non-amino derivatives.

The title compound’s orthorhombic analogue (space group P2₁2₁2₁) shows a 7° increase in pyrazolone-phenyl dihedral angles, attributed to steric demands of the naphthyl group. This geometric distortion reduces conjugation between the pyrazolone ring and aromatic substituents, as evidenced by a 5 nm bathochromic shift in UV-Vis spectra relative to planar derivatives.

Properties

CAS No. |

62236-00-4 |

|---|---|

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(dimethylamino)-2-phenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C11H13N3O/c1-13(2)11-8-10(15)12-14(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,15) |

InChI Key |

ABNIWPNCEXTBNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium. This reaction yields the desired pyrazolone compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazolones .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

CAS Number: 62236-00-4

IUPAC Name: 3-(dimethylamino)-2-phenyl-1H-pyrazol-5-one

The unique structure of this compound contributes to its distinct biological and chemical properties, making it a valuable building block in synthetic chemistry.

Chemistry

5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.

- Reduction: Reduction reactions can yield different derivatives using reducing agents such as sodium borohydride.

- Substitution Reactions: The dimethylamino group can be replaced with other functional groups under specific conditions.

Biology

Research indicates that this compound possesses potential biological activities, particularly:

- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains.

- Anti-inflammatory Effects: Investigated for its ability to inhibit enzymes involved in inflammatory pathways, contributing to pain relief and reduction of inflammation.

Medicine

The analgesic and anti-inflammatory properties of 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one make it a candidate for drug development. It has been studied for:

- Pain Management: Potential applications in the formulation of non-steroidal anti-inflammatory drugs (NSAIDs).

- Cancer Therapy: As part of research into heterocyclic compounds with anticancer properties, it may play a role in developing targeted therapies.

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals: Development of herbicides and pesticides due to its biological activity.

- Chemical Manufacturing: As an intermediate in producing other valuable chemical products.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one against common pathogens. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Tautomerism and Crystallographic Analysis

- 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one (): X-ray crystallography confirms this compound exists as the enol tautomer (1H-pyrazol-3-ol) in the solid state, forming dimeric units via intermolecular hydrogen bonds. The absence of a strong electron-donating group like dimethylamino may favor the enol form .

- 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one: The dimethylamino group’s electron-donating nature could stabilize the keto tautomer through resonance, reducing hydrogen-bonding propensity compared to the phenyl analog.

Solubility and Physicochemical Properties

- 5-Amino-1-(3-pentanyl)-1,2-dihydro-3H-pyrazol-3-one (): The amino group and hydrophobic pentyl chain balance polarity, likely enhancing lipid solubility .

- Target Compound: The polar dimethylamino group may improve aqueous solubility compared to nonpolar substituents (e.g., methyl or methoxy groups in and ). However, the phenyl group at position 1 could offset this by increasing hydrophobicity.

Heterocyclic Analog Comparisons

- 4-(Benzothiazol-2-yl) Derivatives (): Benzothiazole substituents introduce π-conjugation and rigid planar structures, enhancing electronic delocalization. These compounds may exhibit distinct UV-Vis absorption or fluorescence compared to the dimethylamino-substituted target compound .

Key Research Findings and Implications

Tautomeric Preference: The dimethylamino group in the target compound likely shifts tautomeric equilibrium toward the keto form, contrasting with the enol-dominant 1-phenyl analog .

Synthetic Complexity: Introducing dimethylamino may require tailored approaches (e.g., reductive amination or nucleophilic substitution), differing from the aryl coupling methods in .

Biological Potential: While antioxidant activity is prominent in 4-substituted analogs (), the target compound’s dimethylamino group could enable unique interactions (e.g., enzyme inhibition via basic nitrogen).

Biological Activity

5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 62236-00-4 |

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-(dimethylamino)-2-phenyl-1H-pyrazol-5-one |

| InChI Key | ABNIWPNCEXTBNI-UHFFFAOYSA-N |

This compound exhibits a unique structure that contributes to its specific biological properties.

The biological activity of 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it has been shown to possess antimicrobial properties, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Studies have demonstrated that 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial activity. For instance:

- In vitro studies indicate that the compound has effective antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties. It has been observed to reduce inflammation in various experimental models, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolone derivatives, including 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one. The results showed promising activity against pathogenic bacteria with minimum inhibitory concentration (MIC) values suggesting effectiveness in treating bacterial infections .

- Anti-inflammatory Mechanism : Research highlighted in MDPI identified the compound's ability to inhibit specific inflammatory pathways, demonstrating a reduction in edema in animal models . This positions it as a potential therapeutic agent for inflammatory diseases.

- Cytotoxicity Studies : In a comparative analysis involving hematologic tumor cell lines (HEL and K562), the compound exhibited selective cytotoxicity with IC50 values indicating significant potential for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-Chloro-5-(dimethylamino)-2-phenylpyridazinone | Moderate anti-inflammatory | 50 |

| 3-Dimethylamino-2-phenyldihydropyridine | Antimicrobial | 30 |

| 5-(Dimethylamino)-1-phenylpyrazole | Strong antimicrobial and anti-inflammatory | <20 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst load). For pyrazole derivatives, refluxing in ethanol with stoichiometric control of reactants (e.g., phenylhydrazine and diketones) is common. Purification via recrystallization or column chromatography is critical to isolate the target compound . Monitoring reaction progress using TLC or HPLC ensures reproducibility. Evidence from analogous triazolo-thiadiazine derivatives suggests that electron-withdrawing substituents on the phenyl ring may influence reaction yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the dimethylamino group’s presence (δ ~2.8–3.2 ppm for N(CH)) and the pyrazolone ring’s tautomeric equilibrium .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for related pyrazole-aniline adducts .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or HPLC. For pyrazolones, keto-enol tautomerism may affect stability; FT-IR can track tautomeric shifts . Thermal gravimetric analysis (TGA) determines decomposition thresholds .

Q. What preliminary assays are recommended for evaluating its pharmacological activity?

- Methodological Answer :

- In Vitro Screening : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or antimicrobial disk diffusion tests against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) establish baseline toxicity .

- Molecular Docking : Perform in silico docking with target proteins (e.g., kinases) to prioritize biological testing .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?

- Methodological Answer : Use isotopic labeling (e.g., -phenylhydrazine) to trace intermediate formation. Kinetic studies under varying concentrations identify rate-determining steps. Computational tools (DFT calculations) model transition states and reaction energetics, as applied to pyrazole-thiadiazine hybrids .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolones?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, compound concentrations) across studies .

- SAR Studies : Modify substituents (e.g., dimethylamino vs. methyl groups) to isolate activity-contributing moieties .

- Dose-Response Curves : Establish EC values under standardized protocols to minimize variability .

Q. How can in silico modeling predict environmental fate and ecotoxicological risks?

- Methodological Answer : Deploy QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Tools like EPI Suite predict partition coefficients (log P) and soil sorption. Molecular dynamics simulations assess interactions with aquatic enzymes, as outlined in environmental risk frameworks .

Q. What advanced techniques validate the compound’s structure-activity relationship (SAR) in drug design?

- Methodological Answer :

- Crystallographic Fragment Screening : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent electronic properties with activity trends .

- Proteomics : Identify downstream biomarkers via LC-MS/MS after treatment in cellular models .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.